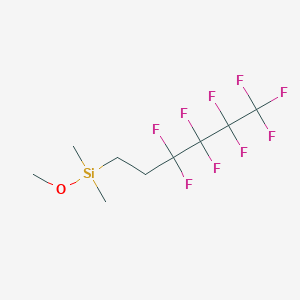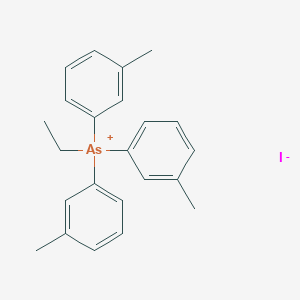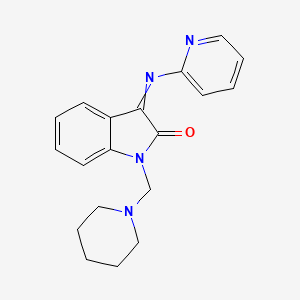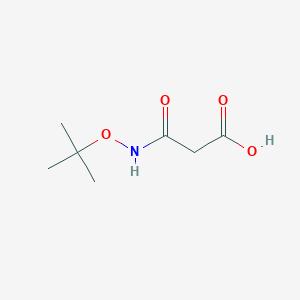![molecular formula C12H12AsNO5S B12577290 {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid CAS No. 212330-55-7](/img/structure/B12577290.png)
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is an organoarsenic compound that features both a benzenesulfonyl group and an arsonic acid group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid typically involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The process can be summarized as follows:
Starting Materials: Aniline and arsenic acid.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.
Product Formation: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form higher oxidation state arsenic compounds.
Reduction: The compound can be reduced to form arsonous acid derivatives.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various arsonic acid derivatives, sulfonamides, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology
The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine
In medicine, this compound has been investigated for its potential use as an antimicrobial agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry
Industrially, the compound is used in the synthesis of other organoarsenic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsanilic Acid: Another organoarsenic compound with similar properties but different functional groups.
Phenylarsonic Acid: A related compound with a phenyl group attached to an arsonic acid group.
Uniqueness
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is unique due to the presence of both benzenesulfonyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
212330-55-7 |
|---|---|
Molekularformel |
C12H12AsNO5S |
Molekulargewicht |
357.22 g/mol |
IUPAC-Name |
[4-(benzenesulfonamido)phenyl]arsonic acid |
InChI |
InChI=1S/C12H12AsNO5S/c15-13(16,17)10-6-8-11(9-7-10)14-20(18,19)12-4-2-1-3-5-12/h1-9,14H,(H2,15,16,17) |
InChI-Schlüssel |
ISZQFPRIACCQEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid](/img/structure/B12577213.png)
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)

![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)

![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)

